Diethyl diselenide

Colloidal Nanocrystal Synthesis Semiconductor Materials Precursor Reactivity

Diethyl diselenide (CAS 628-39-7) is a dialkyl diselenide organoselenium compound with the molecular formula (C₂H₅)₂Se₂ and molecular weight of 216.04 g/mol. It is a liquid at room temperature (boiling point: 85°C/20 mmHg) and is characterized by its air sensitivity and requirement for refrigerated storage (0–10°C).

Molecular Formula C4H10Se2
Molecular Weight 216.1 g/mol
CAS No. 628-39-7
Cat. No. B1662009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl diselenide
CAS628-39-7
Molecular FormulaC4H10Se2
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESCC[Se][Se]CC
InChIInChI=1S/C4H10Se2/c1-3-5-6-4-2/h3-4H2,1-2H3
InChIKeyOMAWWKIPXLIPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Diselenide (CAS 628-39-7): Procurement & Selection Guide for Organoselenium Precursors


Diethyl diselenide (CAS 628-39-7) is a dialkyl diselenide organoselenium compound with the molecular formula (C₂H₅)₂Se₂ and molecular weight of 216.04 g/mol [1]. It is a liquid at room temperature (boiling point: 85°C/20 mmHg) and is characterized by its air sensitivity and requirement for refrigerated storage (0–10°C) . As a modular precursor in the synthesis of selenium-containing materials, it exhibits distinct reactivity profiles compared to both dimethyl diselenide and diphenyl diselenide, making precise selection critical for reproducible outcomes in nanocrystal synthesis and materials chemistry [2].

Diethyl Diselenide Selection Criteria: Why Generic Substitution with Other Diselenides Compromises Reproducibility


Diethyl diselenide cannot be treated as a generic substitute for other diselenides such as dimethyl diselenide or diphenyl diselenide. The reactivity of dichalcogenide precursors is dictated by carbon–selenium (C–Se) and selenium–selenium (Se–Se) bond dissociation energies, which vary substantially with alkyl/aryl substituents [1]. These differences manifest in quantifiable outcomes: reaction yields, product stability, nanocrystal morphology, and phase selectivity [2][3]. Interchanging diethyl diselenide with another diselenide without accounting for these reactivity differences can lead to failed syntheses, unwanted polymorphs, or irreproducible nanoparticle shapes. The evidence below provides the quantitative basis for selecting diethyl diselenide over its closest analogs in specific applications.

Diethyl Diselenide Quantitative Differentiation Data: Head-to-Head Comparisons with Dimethyl Diselenide and Diphenyl Diselenide


Nanocrystal Morphology Control: C–Se Bond Dissociation Energy Dictates Anisotropic Growth Selectivity

Diethyl diselenide exhibits an intermediate C–Se bond dissociation energy relative to dimethyl diselenide and diphenyl diselenide, enabling predictable control over nanocrystal morphology [1]. Under identical experimental conditions, the reactivity order determines nucleation rate and growth anisotropy: lower reactivity precursors favor slower nucleation and produce tetrapods, while higher reactivity yields spherical dots [1]. Diethyl diselenide occupies the reactivity window that produces elongated 'pod' morphologies, a distinct outcome not achievable with dimethyl diselenide or diphenyl diselenide [1].

Colloidal Nanocrystal Synthesis Semiconductor Materials Precursor Reactivity

Ternary Nanocrystal Phase Selectivity: Diethyl Diselenide Favors Thermodynamic Tetragonal Phase

In the synthesis of alkali triel chalcogenide nanocrystals (LiTrCh₂), diethyl diselenide and diphenyl diselenide produce different polymorphs due to their distinct reactivity profiles [1]. Highly reactive diethyl diselenide favors the thermodynamic, more stable tetragonal I4̅2d phase, whereas mildly reactive diphenyl diselenide favors the kinetic, metastable orthorhombic Pna21 phase [1]. Density functional theory (DFT) calculations confirm that the two polymorphs are separated by only 2.7–6.2 meV/f.u., making precursor choice the decisive factor in phase selection [1].

Ternary Chalcogenide Nanocrystals Polymorph Control Energy Storage Materials

Thiol Oxidizing Potential: Alkyl Diselenides Exhibit Higher –SH Oxidation than Aryl Diselenides

Alkyl diselenides, including diethyl diselenide [(C₂H₅Se)₂] and dipropyl diselenide [(C₃H₇Se)₂], demonstrate a significantly higher potential for sulfhydryl (–SH) group oxidation compared to aryl diselenides such as diphenyl diselenide [1]. This pro-oxidant effect is observed at low concentrations, whereas aryl diselenides do not exhibit this behavior [1]. The study also found that diaryl diselenides present higher thiol peroxidase activity and better overall antioxidant potential [1].

Antioxidant Pharmacology Thiol Redox Chemistry Pro-oxidant Activity

Titanium Adduct Stability: Diethyl Diselenide Adducts Show Superior Ambient Stability Over Dimethyl Analogues

When reacted with titanium tetrachloride (2 equiv), diethyl diselenide (1 equiv) yields the adduct (TiCl₄)₂(Se₂(CH₂CH₃)₂) as an orange crystalline solid in 63% yield, whereas dimethyl diselenide yields the corresponding adduct (TiCl₄)₂(Se₂(CH₃)₂) as a red crystalline solid in 78% yield [1]. Critically, the diethyl diselenide-derived adduct is stable in solution and in the solid state at 23 °C, while the dimethyl diselenide-derived adduct decomposes upon standing in hexane solution, in the solid state, or upon sublimation at 250 °C, producing TiCl₄(Se(CH₃)₂)₂, gray selenium, and other products [1]. This stability difference directly impacts the utility of these adducts as precursors for titanium diselenide films [1].

Molecular Precursors Titanium Diselenide Films Thin Film Deposition

Purity and Physical Specifications: Industry-Standard ≥96.0% (GC) with Defined Storage Requirements

Commercially available diethyl diselenide is supplied with a minimum purity of 96.0% as determined by gas chromatography (GC) . The compound is an air-sensitive, light yellow to brown clear liquid with a density of 1.68 g/mL (20/20°C) and a boiling point of 85°C at 20 mmHg . Storage conditions of 0–10°C (refrigerated) are required to maintain stability . These specifications serve as a procurement baseline; deviations from this purity grade may compromise synthetic reproducibility.

Procurement Specification Quality Control Handling Requirements

Diethyl Diselenide Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Synthesis of Anisotropic CdSe Nanocrystals with Controlled 'Pod' Morphology

Diethyl diselenide is the optimal precursor when anisotropic 'pod'-shaped CdSe nanocrystals are required. Its intermediate C–Se bond dissociation energy (between dimethyl and diphenyl diselenides) yields the precise nucleation rate necessary for anisotropic growth under standard colloidal synthesis conditions [1]. Substituting dimethyl diselenide results in spherical dots; diphenyl diselenide produces tetrapods [1].

Fabrication of Thermodynamic Tetragonal LiGaSe₂ Nanocrystals for Energy Storage

In the synthesis of lithium gallium selenide (LiGaSe₂) nanocrystals, diethyl diselenide is essential for selectively obtaining the thermodynamic tetragonal I4̅2d phase. Diphenyl diselenide, by contrast, yields the metastable orthorhombic Pna21 phase [2]. This phase selectivity is critical for applications in energy conversion and storage where the stable tetragonal polymorph is desired [2].

Preparation of Stable Titanium Diselenide Film Precursors

Diethyl diselenide is the preferred alkylselenium reagent for synthesizing titanium diselenide film precursors due to the ambient stability of the resulting (TiCl₄)₂(Se₂(CH₂CH₃)₂) adduct. The analogous adduct derived from dimethyl diselenide decomposes under identical conditions, rendering it unsuitable for reproducible thin-film deposition workflows [3].

Studies Investigating Pro-Oxidant Mechanisms or Thiol-Modifying Enzyme Inhibition

For biological studies focused on pro-oxidant activity or thiol oxidation, alkyl diselenides such as diethyl diselenide exhibit higher –SH oxidation potential compared to aryl diselenides, which show minimal pro-oxidant effects at low concentrations [4]. This distinction makes diethyl diselenide a more appropriate tool compound for investigating thiol-dependent toxicity or enzyme inhibition mechanisms [4].

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